molecular formula C31H35ClF2N8O2S B12397689 Trk/alk-IN-1

Trk/alk-IN-1

カタログ番号: B12397689
分子量: 657.2 g/mol
InChIキー: NZIBMWIIYQHEQI-MHZLTWQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trk/alk-IN-1 is a potent dual inhibitor of tropomyosin receptor kinase (TRK) and anaplastic lymphoma kinase (ALK). These kinases are implicated in various malignancies, making this compound a valuable compound in cancer research and treatment .

準備方法

The synthesis of Trk/alk-IN-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy .

化学反応の分析

Trk/alk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

科学的研究の応用

Trk/alk-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and ALK kinases. In biology and medicine, it is employed in cancer research to understand the molecular mechanisms of kinase inhibition and to develop targeted therapies. In the industry, this compound is used in the development of new drugs and therapeutic agents .

作用機序

Trk/alk-IN-1 functions as an ATP competitor, inhibiting the activity of TRK and ALK kinases. This inhibition suppresses cancer cell proliferation by blocking downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. The inhibition of these pathways shifts the balance in favor of apoptosis, resulting in tumor shrinkage .

類似化合物との比較

Trk/alk-IN-1 is compared with other similar compounds such as larotrectinib, entrectinib, and repotrectinib. While these compounds also inhibit TRK and ALK kinases, this compound is unique in its dual inhibition capability and its efficacy against multiple drug-resistant mutations. This makes it a valuable compound in overcoming resistance in cancer treatment .

特性

分子式

C31H35ClF2N8O2S

分子量

657.2 g/mol

IUPAC名

(2S)-1-[5-chloro-2-(3,5-difluoroanilino)pyrimidin-4-yl]-N-[4-(4-methylpiperazin-1-yl)-3-(thiomorpholine-4-carbonyl)phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H35ClF2N8O2S/c1-39-7-9-40(10-8-39)26-5-4-22(18-24(26)30(44)41-11-13-45-14-12-41)36-29(43)27-3-2-6-42(27)28-25(32)19-35-31(38-28)37-23-16-20(33)15-21(34)17-23/h4-5,15-19,27H,2-3,6-14H2,1H3,(H,36,43)(H,35,37,38)/t27-/m0/s1

InChIキー

NZIBMWIIYQHEQI-MHZLTWQESA-N

異性体SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)[C@@H]3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6

正規SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。